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Compound of Interest

Compound Name:
2-Amino-5-methoxy-1-

methylbenzimidazole

Cat. No.: B167511 Get Quote

An In-depth Technical Guide to 2-Amino-5-
methoxy-1-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological

properties of 2-Amino-5-methoxy-1-methylbenzimidazole, a heterocyclic compound of

interest in medicinal chemistry. This document is intended to serve as a technical resource,

offering detailed data and experimental insights to support research and development efforts.

Molecular and Physicochemical Profile
2-Amino-5-methoxy-1-methylbenzimidazole, with the CAS Number 1805-02-3, is a

substituted benzimidazole derivative. The benzimidazole scaffold is a prominent feature in

many pharmacologically active molecules, making its derivatives, such as this one, promising

candidates for drug discovery programs.[1][2]
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Property Value Source(s)

Molecular Formula C₉H₁₁N₃O [3]

Molecular Weight 177.20 g/mol [3]

IUPAC Name
5-methoxy-1-methyl-1H-

benzimidazol-2-amine
[4]

Synonyms
5-methoxy-1-methyl-

benzimidazol-2-amine
[3]

CAS Number 1805-02-3 [3]

SMILES
CN1C2=CC=C(OC)C=C2N=C

1N
[3]

InChI Key
BTSAWSKQHDFYIU-

UHFFFAOYSA-N
[4]

Predicted Physicochemical Data
While extensive experimental data for this specific molecule is not readily available in the public

domain, computational models provide valuable predictions for its physicochemical properties.

Property Predicted Value Source(s)

Melting Point 222-222.5 °C (decomposes) [5]

Boiling Point 372.7 ± 34.0 °C [5]

Density 1.28 ± 0.1 g/cm³ [5]

Flash Point 179.2 °C [5]

pKa
10.59 ± 0.10 (for a related

compound)
[6]

LogP 1.1641 [3]

Topological Polar Surface Area

(TPSA)
53.07 Å² [3]
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Note on Data: The melting point is predicted with decomposition and was determined in a

solution of ethanol and benzene.[5] The pKa value is for the related compound 2-amino-5-

benzoyl-benzimidazole and serves as an estimate.[6]

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-
Amino-5-methoxy-1-methylbenzimidazole. Below are the expected spectral characteristics

based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the N-methyl protons, the methoxy protons, and the amino protons. The aromatic

protons will likely appear as a set of doublets and a singlet, characteristic of a 1,2,4-

trisubstituted benzene ring. The N-methyl and methoxy protons will each present as sharp

singlets. The amino protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine

carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating

effects of the amino and methoxy groups and the electron-withdrawing nature of the imidazole

ring. Aromatic carbons will resonate in the range of 100-150 ppm, while the N-methyl and

methoxy carbons will appear at higher field (lower ppm values).[7]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-Amino-5-methoxy-1-methylbenzimidazole is expected to exhibit the following

characteristic absorption bands:
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Functional Group Expected Wavenumber (cm⁻¹)

N-H stretching (amino group) 3400-3300

C-H stretching (aromatic) 3100-3000

C-H stretching (aliphatic) 3000-2850

C=N stretching (imidazole ring) 1630-1575

N-H bending (amino group) 1650-1580

C-O stretching (methoxy group)
1275-1200 (asymmetric), 1075-1020

(symmetric)

The presence of a primary amino group can be confirmed by the scissoring mode observed

around 1618 and 1536 cm⁻¹.[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Amino-5-methoxy-1-methylbenzimidazole, the molecular ion peak (M+)

would be expected at m/z 177. The fragmentation pattern of benzimidazoles often involves the

sequential loss of hydrogen cyanide (HCN).[9][10]

Synthesis and Reactivity
Synthetic Approach
The synthesis of 2-aminobenzimidazole derivatives can be achieved through several

established methods. A common and effective route involves the cyclization of a substituted o-

phenylenediamine with a cyanogen halide or a similar reagent.

A plausible synthetic workflow for 2-Amino-5-methoxy-1-methylbenzimidazole is outlined

below:

4-Methoxy-2-nitroaniline N-Methyl-4-methoxy-2-nitroaniline

Methylation
(e.g., MeI, K2CO3) N1-Methyl-4-methoxybenzene-1,2-diamine

Reduction
(e.g., H2/Pd-C, SnCl2) 2-Amino-5-methoxy-1-methylbenzimidazole

Cyclization
(e.g., CNBr)
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Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-Amino-5-methoxy-1-methylbenzimidazole.

Experimental Protocol: General Synthesis of 2-Aminobenzimidazoles

This protocol is a general representation and may require optimization for the specific synthesis

of 2-Amino-5-methoxy-1-methylbenzimidazole.

Reduction of the Nitro Group: The starting material, N-Methyl-4-methoxy-2-nitroaniline, is

dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for

instance, hydrogen gas with a palladium on carbon catalyst or stannous chloride (SnCl₂) in

hydrochloric acid, is added. The reaction is typically stirred at room temperature or with

gentle heating until the reduction is complete, as monitored by thin-layer chromatography

(TLC).

Work-up and Isolation of the Diamine: After the reaction is complete, the catalyst is filtered

off (if applicable), and the solvent is removed under reduced pressure. The resulting crude

N¹-Methyl-4-methoxybenzene-1,2-diamine is then purified, often by column chromatography.

Cyclization Reaction: The purified diamine is dissolved in a suitable solvent, such as ethanol

or methanol. Cyanogen bromide (CNBr) is added portion-wise at a controlled temperature,

often at 0°C to room temperature. The reaction mixture is stirred for several hours until

completion.

Final Product Isolation and Purification: The reaction is quenched, typically with a basic

solution to neutralize any acid formed. The product is then extracted with an organic solvent.

The combined organic layers are dried and concentrated to yield the crude 2-Amino-5-
methoxy-1-methylbenzimidazole. Final purification is achieved through recrystallization or

column chromatography.

Chemical Reactivity
The chemical reactivity of 2-Amino-5-methoxy-1-methylbenzimidazole is primarily dictated

by the nucleophilic character of the exocyclic amino group and the imidazole ring nitrogens.
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N-Alkylation and N-Arylation: The amino group can undergo reactions with various

electrophiles, such as alkyl halides and aryl halides, to yield substituted derivatives.[11]

Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of the

corresponding amides.

Reactions with Carbonyl Compounds: The amino group can react with aldehydes and

ketones to form Schiff bases.

The benzimidazole ring itself is generally stable to oxidation.

2-Amino-5-methoxy-1-methylbenzimidazole

N-Alkylated Derivatives

R-X

N-Acylated Derivatives

RCOCl

Schiff Bases

RCHO

Click to download full resolution via product page

Caption: Key reactions of the 2-amino group in 2-Amino-5-methoxy-1-methylbenzimidazole.

Applications in Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives

approved as drugs for a wide range of therapeutic areas.[2][12] The 2-aminobenzimidazole

core, in particular, is a common structural motif in biologically active molecules.[11]

Derivatives of 2-aminobenzimidazole have demonstrated a broad spectrum of pharmacological

activities, including:

Anticancer: Certain derivatives have shown potential as anticancer agents.[13]

Antimicrobial: The benzimidazole core is present in many antimicrobial drugs.

Antiviral: Some derivatives have exhibited antiviral properties.
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Antihypertensive: Benzimidazole-containing compounds are used as antihypertensive

agents.

Anti-inflammatory and Analgesic: These activities have also been reported for this class of

compounds.[1]

The specific biological activities of 2-Amino-5-methoxy-1-methylbenzimidazole are not

extensively documented in publicly available literature. However, its structural similarity to other

pharmacologically active benzimidazoles suggests its potential as a lead compound for the

development of new therapeutic agents. Further research is warranted to explore its full

pharmacological profile.

Safety and Handling
Detailed toxicology data for 2-Amino-5-methoxy-1-methylbenzimidazole is not readily

available. As with any chemical compound, it should be handled with appropriate safety

precautions in a laboratory setting. This includes the use of personal protective equipment

(PPE) such as gloves, safety glasses, and a lab coat. It is advisable to consult the Safety Data

Sheet (SDS) provided by the supplier for specific handling and storage information.

Conclusion
2-Amino-5-methoxy-1-methylbenzimidazole is a substituted benzimidazole with potential

applications in medicinal chemistry and drug discovery. This guide has provided a

comprehensive overview of its known and predicted physical and chemical properties,

spectroscopic characteristics, synthetic approaches, and potential reactivity. While further

experimental validation of some of the predicted data is required, this document serves as a

valuable technical resource for researchers and scientists working with this compound and its

derivatives. The versatile benzimidazole scaffold continues to be a fertile ground for the

development of novel therapeutics, and compounds like 2-Amino-5-methoxy-1-
methylbenzimidazole represent promising starting points for such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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